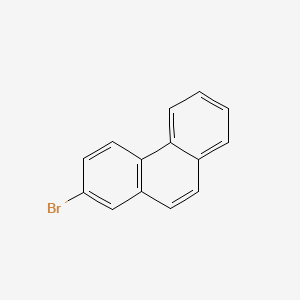

2-Bromophenanthrene

説明

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry Research

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. iptsalipur.org These molecules, which contain only carbon and hydrogen atoms, are known for their delocalized electron systems and are often formed from the fusion of two or more benzene (B151609) rings. iptsalipur.org PAHs are characteristically lipophilic and nonpolar, leading to their persistence in the environment due to low aqueous solubility. iptsalipur.org The study of PAHs is a significant area of chemical research, driven by their relevance in fields ranging from astrophysics, where they are considered important markers for galactic evolution, to environmental science, due to their presence as contaminants. kent.ac.ukresearchgate.net

Halogenated PAHs, such as 2-bromophenanthrene, are a subset of this class where one or more hydrogen atoms on the aromatic rings are substituted with a halogen, in this case, bromine. nih.gov This substitution significantly influences the compound's reactivity and physical properties. nih.govcymitquimica.com The presence of the bromine atom in this compound introduces a reactive site, making it a valuable intermediate for the synthesis of more complex molecules. cymitquimica.comsigmaaldrich.com Research into halogenated PAHs is crucial for understanding their environmental fate and for harnessing their synthetic potential. nih.gov The study of brominated PAHs, including their charge-transfer complexes, provides insights into their electronic behavior and bonding characteristics. publish.csiro.au

Significance in Contemporary Organic Synthesis and Materials Science Research

The strategic placement of the bromine atom on the phenanthrene (B1679779) backbone makes this compound a highly sought-after precursor in organic synthesis. The carbon-bromine bond serves as a versatile functional handle for a variety of cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comresearchgate.netwikipedia.org These reactions, often catalyzed by transition metals like palladium, are fundamental to the construction of complex biaryl structures and other elaborate molecular architectures. researchgate.netmdpi.com The ability to precisely introduce new functional groups at the 2-position of the phenanthrene core allows for the tailored synthesis of molecules with specific properties.

In the realm of materials science, this compound and its derivatives are instrumental in the development of advanced organic materials. Its aromatic structure contributes to thermal stability and desirable electronic properties, making it a key component in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics. cymitquimica.comossila.comalfachemch.com The planar and electron-rich nature of the phenanthrene unit is beneficial for charge transport in electronic devices. ossila.com For instance, derivatives of this compound can be utilized as host materials or as components of the hole transport layer in OLEDs. ossila.com The versatility of this compound as a building block allows for the fine-tuning of the electronic and photophysical properties of the resulting materials, a critical aspect of materials design.

Overview of Key Research Areas Pertaining to this compound

Current research involving this compound is diverse and spans several key areas:

Cross-Coupling Reactions: A primary focus of research is the use of this compound as a substrate in various cross-coupling reactions, such as the Suzuki-Miyaura reaction. sigmaaldrich.com These reactions enable the synthesis of a wide array of substituted phenanthrene derivatives with applications in pharmaceuticals and materials science. cymitquimica.comresearchgate.net

Synthesis of Novel Organic Materials: Researchers are actively exploring the synthesis of new organic electronic materials derived from this compound. ossila.comambeed.com This includes the development of novel host materials for phosphorescent OLEDs and fluorescent probes for sensory and biomedical applications. ossila.com

Gas-Phase Reactions and Astrochemistry: Studies on the gas-phase reactions of phenanthrenyl radicals, which can be generated from bromophenanthrene precursors, provide insights into the formation of complex aromatic structures in interstellar environments. escholarship.org

Environmental and Analytical Chemistry: The synthesis and characterization of this compound and related compounds are important for their use as analytical standards in environmental monitoring and for understanding the behavior of halogenated PAHs in geological samples. researchgate.net

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₉Br | chemsrc.com |

| Molecular Weight | 257.125 g/mol | chemsrc.com |

| Appearance | White to off-white solid/powder | alfachemch.comspectrumchemical.com |

| Melting Point | 95-99 °C | alfachemch.com |

| Boiling Point | 389.7 ± 11.0 °C at 760 mmHg | chemsrc.com |

| Density | 1.5 ± 0.1 g/cm³ | chemsrc.com |

| LogP | 5.45 | chemsrc.com |

| CAS Number | 62162-97-4 | chemsrc.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTPFYJEKHTINP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60500238 | |

| Record name | 2-Bromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62162-97-4 | |

| Record name | 2-Bromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromophenanthrene and Its Derivatives

Regioselective Synthesis of Bromophenanthrene Isomers

The synthesis of specific bromophenanthrene isomers is a significant challenge due to the multiple reactive positions on the phenanthrene (B1679779) core. Direct bromination of phenanthrene often leads to a mixture of products, making the isolation of a single isomer, such as 2-bromophenanthrene, a complex task. Consequently, a variety of sophisticated strategies have been developed to achieve regioselectivity.

Selective Bromination Strategies

Direct bromination of phenanthrene is notoriously difficult to control. The reaction of phenanthrene with bromine can yield a complex mixture of monobrominated isomers, including the 1-, 2-, 3-, 4-, and 9-bromo derivatives. The distribution of these isomers is highly dependent on the reaction conditions, such as the solvent, temperature, and the presence of a catalyst. For instance, the addition of bromine to a refluxing solution of phenanthrene in carbon tetrachloride predominantly produces 9-bromophenanthrene (B47481). chemicalbook.com

To achieve higher selectivity for other isomers like this compound, more specialized brominating agents and conditions are necessary. The use of N-bromosuccinimide (NBS) is a common strategy for achieving more controlled bromination of aromatic compounds. sci-hub.se In some cases, the presence of a directing group on the phenanthrene skeleton can guide the bromine to a specific position. For example, the use of p-toluenesulfonic acid as a catalyst in conjunction with NBS can promote ortho-bromination in phenolic compounds, a principle that can be adapted to phenanthrene derivatives. nih.gov

Recent research has also explored the use of less conventional brominating systems, such as a mixture of sodium bromide (NaBr), sodium bromate (B103136) (NaBrO3), and sulfuric acid (H2SO4), to generate bromine in situ. rsc.org While these methods offer greener alternatives, achieving high regioselectivity for a specific phenanthrene isomer remains a significant synthetic hurdle.

Multi-step Synthetic Routes for Positional Isomers

Given the challenges of direct selective bromination, multi-step synthetic sequences are often the preferred method for obtaining pure positional isomers of bromophenanthrene. These routes typically involve the construction of the phenanthrene skeleton from precursors that already contain the desired substitution pattern.

One established method is the Haworth synthesis , which starts with naphthalene (B1677914) and succinic anhydride. quimicaorganica.org Through a series of reactions including Friedel-Crafts acylation and cyclization, a substituted phenanthrene can be constructed. By strategically placing substituents on the initial naphthalene ring, one can direct the formation of a specific bromophenanthrene isomer. However, the final cyclization step can sometimes lead to the formation of isomeric mixtures. quimicaorganica.org

Another powerful approach is the Bardhan-Sengupta synthesis , which offers a more controlled route to the phenanthrene core. quimicaorganica.org This method involves building an intermediate cycle that is subsequently aromatized. The strategic placement of functional groups on the starting materials allows for the synthesis of a specific isomer.

More modern approaches often utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to construct the phenanthrene framework from smaller, pre-functionalized building blocks. google.com This allows for precise control over the final substitution pattern.

A documented synthesis of this compound involves the aromatization of 2-bromo-9,10-dihydrophenanthrene (B3053634) using 2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ) in 1,4-dioxane (B91453) at 100°C, which yields the final product. chemicalbook.com

Strategies for Controlling Isomeric Multiplicity

The phenanthrene molecule has ten distinct positions where bromine atoms can be attached, leading to a high potential for the formation of multiple isomers during bromination. acgpubs.org Controlling this isomeric multiplicity is a key focus of synthetic strategies.

One approach involves the use of directing groups. A substituent already present on the phenanthrene ring can influence the position of subsequent electrophilic substitution reactions like bromination. For example, methoxy (B1213986) groups have been shown to direct bromination to specific positions on the phenanthrene core, allowing for regioselective synthesis. acgpubs.org

Another strategy is to utilize a mixture of bromophenanthrene isomers that are difficult to separate and convert them into a mixture of derivatives that are more easily separable. For instance, a mixture of bromophenanthrene isomers can be converted to a mixture of methoxyphenanthrenes, which can then be separated chromatographically. acgpubs.org This indirect approach allows for the isolation of specific isomers that are not easily accessible through direct synthesis.

The rational design of precursor molecules is also crucial. acs.org By starting with a molecule that has a specific steric and electronic profile, it is possible to favor the formation of one isomer over others during the cyclization or aromatization steps of a multi-step synthesis.

Synthesis from Biphenyl (B1667301) Precursors

The construction of the phenanthrene ring system from biphenyl precursors is a versatile strategy that allows for the introduction of substituents at specific positions. 2-Bromobiphenyl is a key intermediate in some of these synthetic routes. chemicalbook.com

One common method involves an intramolecular cyclization of a suitably substituted biphenyl derivative. For example, a biphenyl with a two-carbon side chain at the 2-position can be cyclized to form a dihydrophenanthrene, which is then aromatized to give the phenanthrene core. The position of the bromine atom on the final product is determined by its position on the initial biphenyl precursor. A method for preparing 2'-bromo-2-hydroxybiphenyl compounds, which can serve as precursors, involves the Suzuki coupling reaction of a brominated aromatic hydrocarbon with o-hydroxyphenylboronic acid using a palladium catalyst. google.com

The Pschorr cyclization is another classic method that can be used to synthesize phenanthrenes from 2-aminostilbene derivatives, which can themselves be prepared from biphenyl precursors.

More contemporary methods often employ transition metal-catalyzed reactions to facilitate the cyclization of biphenyl precursors. These methods offer high efficiency and can tolerate a wide range of functional groups, making them suitable for the synthesis of complex phenanthrene derivatives.

Functionalization and Derivatization of this compound

This compound serves as a versatile building block for the synthesis of more complex molecules. The bromine atom can be readily transformed into other functional groups or used as a handle for cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Synthesis of This compound-9,10-dione (B1315280) Derivatives

This compound-9,10-dione is a valuable derivative of this compound, often used as an intermediate in the synthesis of advanced materials. researchgate.netrsc.org This compound can be prepared by the oxidation of this compound. A common method for this transformation is the use of chromium(VI) oxide in a suitable solvent. rsc.org

Once formed, this compound-9,10-dione can undergo a variety of chemical reactions. The bromine atom can be substituted or used in cross-coupling reactions, while the dione (B5365651) functionality can participate in condensation reactions to form new heterocyclic rings fused to the phenanthrene core.

For example, this compound-9,10-dione can be coupled with other aromatic units, such as triphenylamine, via a Suzuki-Miyaura cross-coupling reaction. researchgate.net The resulting molecule can then be further functionalized.

Condensation of the dione with amines and other reagents can lead to the formation of phenanthro[9,10-d]imidazole and phenanthro[9,10-d]triazole derivatives. rsc.org These types of reactions significantly expand the chemical space accessible from this compound and are crucial for the development of new materials with tailored electronic and photophysical properties.

Data Tables

Table 1: Selected Synthetic Reactions for this compound and Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Phenanthrene, 2-bromo-9,10-dihydro- | 2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ), 1,4-dioxane, 100°C, 24 h | This compound | 67% | chemicalbook.com |

| 9-Bromophenanthrene | NaN3, K-tBuO, DMSO, rt, 12 h | Phenanthro[9,10-d]triazole | 55% | rsc.org |

| This compound | Chromium(VI) oxide | This compound-9,10-dione | - | rsc.org |

| This compound-9,10-dione | Triphenylamine donor unit, Suzuki-Miyaura cross-coupling | Coupled phenanthrene-dione derivative | - | researchgate.net |

| Brominated aromatic hydrocarbon, o-hydroxyphenylboronic acid | Pd(PPh3)4, K2CO3, toluene/ethanol/water, 85-90°C, 8 h | 2'-Bromo-2-hydroxybiphenyl compound | High | google.com |

Formation of Nitrogen-Containing Heterocycles from Bromophenanthrene Precursors

Nitrogen-containing heterocycles are prevalent in a vast array of biologically active compounds and functional materials. kit.edudnu.dp.ua The use of bromophenanthrene isomers as precursors provides a direct route to phenanthrene-fused nitrogenous ring systems. A key strategy involves the cycloaddition of benzynes, which can be generated in situ from bromophenanthrene under mild conditions, with various nitrogen-containing species. rsc.org This approach is attractive as it often proceeds without the need for transition-metal catalysts and allows for the step-economical assembly of diverse heterocyclic structures. rsc.org

One notable example, although starting from the 9-bromo isomer, is the synthesis of 1H-phenanthro[9,10-d] researchgate.netlookchem.comnih.govtriazole. This reaction proceeds via a 1,3-dipolar cycloaddition between a benzyne (B1209423) intermediate, generated from 9-bromophenanthrene, and sodium azide. mdpi.comresearchgate.net Such reactions highlight the utility of bromophenanthrenes in creating fused triazole systems. osti.gov While direct examples starting specifically from this compound are less commonly detailed in introductory literature, the principles of benzyne formation and subsequent cycloaddition are broadly applicable across different isomers. rsc.org The synthesis of nitrogen heterocycles can be achieved through various methods, including sequential reactions of aminoalkynes with carbonyls, often facilitated by metal catalysis to ensure high efficiency and selectivity. mdpi.com

Table 1: Representative Synthesis of a Nitrogen-Containing Heterocycle from a Bromophenanthrene Precursor This table is based on a reaction using 9-bromophenanthrene as a representative example of this class of transformation.

| Precursor | Reagents | Key Intermediate | Product | Reaction Type | Reference |

|---|---|---|---|---|---|

| 9-Bromophenanthrene | Sodium Azide (NaN₃), Potassium tert-butoxide | Phenanthryne | 1H-Phenanthro[9,10-d] researchgate.netlookchem.comnih.govtriazole | 1,3-Dipolar Cycloaddition | mdpi.com, researchgate.net |

Microwave-Assisted Synthetic Protocols for Phenanthrene-Derived Scaffolds

Microwave-assisted synthesis has emerged as a powerful technique for accelerating chemical reactions, offering advantages in terms of speed, efficiency, and yield. nih.govmdpi.com This technology is applicable to a wide range of transformations, including those performed in solution and under solvent-free conditions. cem.com In the context of phenanthrene chemistry, microwave irradiation has been successfully employed to synthesize derivatives from bromophenanthrene precursors.

A prime example is the one-pot synthesis of 1H-phenanthro[9,10-d] researchgate.netlookchem.comnih.govtriazole from 9-bromophenanthrene and sodium azide. mdpi.comresearchgate.net Under microwave irradiation, the reaction time was dramatically reduced to just 45 seconds, a significant improvement over conventional methods that require over 12 hours. mdpi.com The reaction, conducted in dimethyl sulfoxide (B87167) (DMSO) with potassium tert-butoxide, proceeds through the generation of a benzyne intermediate, which then undergoes a Huisgen 1,3-dipolar cycloaddition with the azide. mdpi.comresearchgate.net This rapid, high-yield protocol demonstrates the substantial contribution of microwave technology to the efficient synthesis of complex phenanthrene-derived scaffolds. mdpi.com

Table 2: Comparison of Synthetic Methods for 1H-Phenanthro[9,10-d] researchgate.netlookchem.comnih.govtriazole

| Parameter | Microwave-Assisted Method | Conventional Method |

|---|---|---|

| Starting Material | 9-Bromophenanthrene | 9-Bromophenanthrene |

| Reaction Time | 45 seconds | > 12 hours |

| Solvent | DMSO | Not specified in source |

| Conditions | Microwave irradiation, Potassium tert-butoxide | Not specified in source |

| Key Advantage | Drastically reduced reaction time, high efficiency | Standard laboratory procedure |

| Reference | mdpi.com | mdpi.com |

Mechanochemical Approaches in Polyaromatic Compound Synthesis

Mechanochemistry, which utilizes mechanical force (e.g., grinding or milling) to induce chemical reactions, is a burgeoning field in synthetic chemistry. rsc.orgbeilstein-journals.org This solvent-free approach aligns with the principles of green chemistry by minimizing waste and often enabling reactions that are difficult to achieve in solution. rsc.orgrsc.org Mechanochemical methods have been applied to the synthesis of various materials, including co-crystals and complex organic molecules. otago.ac.nzd-nb.info

In the realm of polyaromatic compounds, mechanochemistry has been used for carbon-carbon bond formation and the synthesis of co-crystals involving metal halide complexes with various organic ligands. rsc.orgotago.ac.nz For instance, co-crystals have been synthesized mechanochemically using complexes of Co(II) or Pd(II) with ligands such as derivatives of phenanthroline and bipyridine. otago.ac.nz While specific examples detailing the mechanochemical derivatization of this compound are still emerging, the technique holds significant promise. The two-step mechanochemical synthesis of porphyrins, which involves the condensation of aldehydes and pyrrole (B145914) followed by oxidation, demonstrates the potential for creating complex aromatic systems under solvent-free conditions. rsc.org This methodology could foreseeably be adapted for reactions involving bromophenanthrene precursors.

Green Chemistry Principles and Sustainable Synthetic Approaches in Bromophenanthrene Chemistry

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govacs.org These principles are increasingly integral to the synthesis of polyaromatic compounds like this compound derivatives. Key tenets include maximizing atom economy, using safer solvents (or none at all), employing catalytic reagents over stoichiometric ones, and designing energy-efficient processes. acs.org The application of these principles leads to more sustainable and environmentally benign synthetic routes. nih.gov

Solvent-Free Reaction Conditions

Eliminating organic solvents is a primary goal of green chemistry, as they often contribute the most to waste generation. rsc.orgacs.org Solvent-free reactions, conducted either by grinding solids together (mechanochemistry) or by heating neat reactants, are becoming more common. cem.comrsc.org

Mechanochemical synthesis, as discussed previously, is a prime example of a solvent-free technique. rsc.org It has been successfully used to prepare a variety of pharmaceutically important molecules and other organic compounds. rsc.orgbeilstein-journals.org Another approach involves adsorbing reactants onto mineral oxides, such as alumina, which can act as both a support and a catalyst. cem.com For example, solvent-free Sonogashira couplings have been performed on potassium fluoride/alumina to produce arylalkynes in high yields. cem.com The synthesis of 2-amino-4H-chromene derivatives has also been achieved under solvent-free conditions using a metal-organic framework (MOF-5) as a catalyst, demonstrating the broad applicability of this green approach. chemmethod.com

Catalytic and Photocatalytic Methods

Catalytic methods are fundamental to green chemistry because they allow for reactions to proceed with high efficiency and selectivity using only small amounts of a catalyst, which can often be recycled and reused. nih.govacs.org Photocatalysis, which uses light to drive chemical reactions in the presence of a photosensitive catalyst, is a particularly sustainable approach, especially when solar light can be utilized. beilstein-journals.orgsemanticscholar.org

Visible-light photocatalysis has been effectively used for the synthesis of phenanthrenes and their aza-analogues. beilstein-journals.org One strategy involves the intramolecular cyclization of α-bromochalcones, where a photocatalyst like fac-Ir(ppy)₃ initiates a radical cyclization to form the phenanthrene core with high regioselectivity. beilstein-journals.org Another powerful technique is photoredox nickel dual catalysis, which enables the coupling of organic halides, including aryl bromides like 9-bromophenanthrene, with other molecules to form new bonds under mild conditions. chinesechemsoc.org Furthermore, heterogeneous photocatalysts like CuO-AgVO₃ have been used for the one-pot synthesis of 2-substituted benzimidazole (B57391) derivatives, operating under mild conditions with high yields. researchgate.net These methods represent a significant advance over traditional syntheses that may require harsh conditions or stoichiometric reagents. semanticscholar.orgmdpi.com

Table 3: Examples of Catalytic and Photocatalytic Syntheses

| Method | Catalyst/System | Transformation | Key Feature | Reference |

|---|---|---|---|---|

| Visible-Light Photocatalysis | fac-Ir(ppy)₃ | Intramolecular cyclization of α-bromochalcones to phenanthrenes | High regioselectivity, mild conditions | beilstein-journals.org |

| Photoredox Dual Catalysis | Nickel / Photocatalyst | Coupling of 9-bromophenanthrene with hemioxalate | Forms ester derivatives under mild conditions | chinesechemsoc.org |

| Heterogeneous Photocatalysis | CuO-AgVO₃ | Synthesis of 2-substituted benzimidazoles | Efficient, operates under mild conditions | researchgate.net |

Electrochemical Synthesis Techniques

Electrochemical synthesis, or electrosynthesis, uses electrical current to drive chemical reactions, offering a green and powerful alternative to conventional methods. researchgate.net By replacing chemical oxidants or reductants with electricity, this technique minimizes waste and often allows for reactions under mild conditions. rsc.org

Electrosynthesis has been successfully applied to the derivatization of phenanthrene compounds. For example, a semi-conducting polymer, poly(9-bromophenanthrene), was synthesized via direct anodic oxidation of the 9-bromophenanthrene monomer in boron trifluoride diethyl etherate (BFEE). researchgate.net This medium lowered the required oxidation potential, facilitating the polymerization. researchgate.net More recently, paired electrolysis has been used to synthesize 9-arylphenanthrene derivatives. xmu.edu.cn This method employs benzenediazonium (B1195382) salts as aryl radical precursors, which are electrochemically reduced to generate radicals that then react to form the desired substituted phenanthrenes. xmu.edu.cn These electrochemical approaches showcase a versatile and environmentally friendly toolkit for constructing complex phenanthrene-based molecules. rsc.orgxmu.edu.cn

Mechanistic Investigations and Reactivity Studies of 2 Bromophenanthrene

Carbon-Halogen Bond Reactivity in Cross-Coupling Reactions

The C(sp²)–Br bond in 2-bromophenanthrene is a key functional handle for the construction of more complex molecular architectures through cross-coupling reactions. The reactivity of this bond is influenced by factors such as the choice of catalyst, ligands, and coupling partners.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. fishersci.es For this compound, the reaction with an aryl boronic acid follows a well-established catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

The generally accepted mechanism proceeds as follows:

Oxidative Addition : The catalytic cycle begins with the oxidative addition of this compound to a coordinatively unsaturated Pd(0) species, typically a 12-electron monoligated complex like Pd(PPh₃). chemrxiv.org This step involves the cleavage of the C-Br bond and results in the formation of a square planar Pd(II) complex. This is often the rate-determining step in the cycle. libretexts.org The relative reactivity of aryl halides in this step generally follows the order I > OTf > Br > Cl. fishersci.eslibretexts.org

Transmetalation : The arylpalladium(II) halide complex then reacts with a boronate species, which is formed from the aryl boronic acid and a base. This step involves the transfer of the aryl group from the boron atom to the palladium center, displacing the bromide ligand to form a diarylpalladium(II) intermediate. libretexts.orgnih.gov

Reductive Elimination : The final step is the reductive elimination from the diarylpalladium(II) complex. This process forms the new C-C bond, yielding the 2-arylphenanthrene product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. libretexts.orgmdpi.com

The efficiency and scope of the Suzuki-Miyaura coupling of this compound can be influenced by several factors, as summarized in the table below.

| Factor | Description | Impact on Reaction |

| Catalyst Precursor | The source of Pd(0), such as Pd(PPh₃)₄ or Pd(OAc)₂. | Affects the generation of the active catalytic species. |

| Ligand | Phosphine ligands (e.g., PPh₃) or N-heterocyclic carbenes are commonly used. libretexts.org | Ligands stabilize the palladium center and influence its reactivity and selectivity. |

| Base | Inorganic bases like Na₂CO₃, K₂CO₃, or hydroxides are essential. organic-chemistry.org | Activates the boronic acid to form a more nucleophilic boronate species required for transmetalation. |

| Solvent | Often a mixture of an organic solvent (e.g., toluene, DME) and water. organic-chemistry.org | The choice of solvent affects the solubility of reagents and the reaction rate. |

While palladium is dominant in cross-coupling, other transition metals are employed to catalyze unique transformations such as cycloisomerization, which can be applied to phenanthrene-containing substrates. These reactions are crucial for synthesizing complex polycyclic and heterocyclic structures like helicenes. researchgate.net Precursors derived from this compound can be designed to undergo intramolecular cyclization, where the choice of metal catalyst is critical in determining the reaction pathway and product outcome.

Research into the synthesis of azahelicenes and related structures has explored various metal catalysts for the key cycloisomerization step. researchgate.net

| Metal Catalyst | Reaction Type | Substrate Type | Significance |

| Platinum (PtCl₄) | Cycloisomerization | Azabiphenylylnaphthalene | Effective for synthesizing specific substituted aza osti.govhelicenes. researchgate.net |

| Indium (InCl₃) | Cycloisomerization | Azabiphenylylnaphthalene | Used alongside platinum catalysts to achieve high yields in azahelicene synthesis. researchgate.net |

| Rhodium (Rh(I)) | [2+2+2] Cycloisomerization | Triynes | A powerful method for constructing longer helicenes and heterohelicenes from acyclic precursors. researchgate.netnih.gov |

| Gold (Au) | Cycloisomerization / Hydroamination | Alkynes / Alkenes | Gold catalysts have been used in cycloisomerization pathways to access higher acenes and in hydroamination reactions. researchgate.nettdx.cat |

These alternative catalytic systems offer different modes of C-C or C-heteroatom bond activation compared to traditional palladium-catalyzed cross-coupling, providing pathways to unique molecular topologies from phenanthrene-based building blocks. nih.govrsc.org

The reduction of the carbon-halogen bond in aryl halides like this compound can proceed through different mechanistic pathways, particularly under electrochemical conditions. A systematic investigation of the electrochemical reduction of various aromatic bromides has shown that the mechanism is highly dependent on the electrode material and the structure of the aromatic compound. uantwerpen.be

For multi-ring aromatic systems, the reduction typically follows a stepwise mechanism:

Electron Transfer : The initial step is the transfer of an electron from the cathode to the this compound molecule, forming a radical anion intermediate ([ArBr]•⁻). uantwerpen.be

Bond Cleavage : The radical anion is unstable and undergoes rapid cleavage of the weak C-Br bond, resulting in the formation of a phenanthrenyl radical (Ar•) and a bromide anion (Br⁻). uantwerpen.be

Further Reduction/Reaction : The phenanthrenyl radical can then be further reduced at the cathode to form a phenanthrenyl anion, which is subsequently protonated by a proton source in the medium to yield phenanthrene (B1679779). uantwerpen.be

Alternatively, some photoreduction processes have been noted. For instance, studies on 9-bromophenanthrene (B47481), an isomer of this compound, have shown it can be quantitatively reduced to the parent hydrocarbon through photochemical methods. acs.org

Recent research has introduced novel coupling partners for aryl halides, such as anionic boraza-crown ethers. These compounds are dimeric macrocycles that feature both nitrogen and oxygen donor atoms and an anionic boronate linking unit. chemistryviews.org This structure allows them to coordinate metal ions while also possessing a reactive site for cross-coupling. researchgate.net

The ability of these unique boronates to participate in cross-coupling reactions has been validated. chemistryviews.orgresearchgate.net In a study investigating their reactivity, an anionic boraza-crown ether was successfully coupled with 9-bromophenanthrene, a close isomer of this compound, demonstrating the viability of this transformation. researchgate.net

| Reactant 1 | Reactant 2 | Reaction Type | Significance |

| 9-Bromophenanthrene | Anionic Boraza-Crown Ether | Cross-Coupling | Validates the reactivity of anionic boraza-crown ethers as coupling partners for brominated polycyclic aromatic hydrocarbons. researchgate.netresearchgate.net |

This emerging class of reagents opens up new possibilities for synthesizing complex functionalized macrocycles directly linked to a phenanthrene core.

Mechanistic Pathways of Aryl Halide Reductions

Radical and Carbene Reactivity of Phenanthrenyl Intermediates

Beyond ionic pathways, the phenanthrenyl radical, which can be generated from this compound via C-Br bond homolysis, exhibits distinct reactivity, particularly in the gas phase.

The phenanthrenyl radical is a key intermediate in understanding the molecular mass growth of polycyclic aromatic hydrocarbons (PAHs) in extraterrestrial environments and combustion processes. fiu.edu Studies involving the gas-phase reaction of phenanthrenyl radicals with small, unsaturated hydrocarbons like vinylacetylene have provided significant mechanistic insights. osti.govnih.gov

A notable pathway is the Hydrogen Abstraction–Vinylacetylene Addition (HAVA) mechanism. osti.gov For example, the reaction of the 4-phenanthrenyl radical with vinylacetylene has been shown to produce nih.gov-helicene through a low-barrier, resonance-stabilized free radical intermediate. fiu.edunih.govresearchgate.net

The reaction proceeds via the following steps:

Radical Addition : The phenanthrenyl radical adds to the vinylacetylene molecule.

Ring Annulation : The resulting adduct undergoes intramolecular cyclization.

Hydrogen Elimination : A final hydrogen atom loss yields the stable, larger PAH product.

This barrierless, exoergic reaction mechanism is considered a versatile pathway for building complex PAHs like helicenes and triphenylene (B110318) from smaller radical precursors at temperatures as low as 10 K. osti.govosti.gov

| Radical Intermediate | Reactant | Product(s) | Mechanism/Significance |

| 4-Phenanthrenyl Radical | Vinylacetylene | nih.gov-Helicene + H• | Formation of helicenes via a resonance-stabilized radical intermediate in the gas phase. nih.govresearchgate.net |

| 9-Phenanthrenyl Radical | Vinylacetylene | Triphenylene + H• | Demonstrates the HAVA mechanism for PAH growth in cold environments. osti.gov |

Role in the Formation of Larger Polycyclic Aromatic Systems (Acenes, Helicenes, Phenacenes)

This compound serves as a key precursor radical for the gas-phase synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). In high-temperature environments, such as pyrolysis reactors, the relatively weak carbon-bromine bond in this compound cleaves to generate the 2-phenanthrenyl radical (C₁₄H₉•). escholarship.org This radical can then react with other small molecules, like vinylacetylene, to build larger aromatic frameworks.

A unified, low-temperature reaction mechanism has been proposed that explains the formation of acenes, phenacenes, and helicenes from such radicals. researchgate.net This process is mediated by vinylacetylene and involves barrierless, resonantly stabilized free-radical intermediates and systematic ring annulation. researchgate.net

Experimental studies using high-temperature reactors have demonstrated this principle. When this compound is pyrolyzed in the presence of vinylacetylene at approximately 1400 K, it leads to the formation of C₁₈H₁₂ isomers. escholarship.org Analysis of the products using photoionization efficiency (PIE) curves confirms the generation of specific larger PAHs. escholarship.orgresearchgate.net

| Precursor Radical | Reactant | Resulting C₁₈H₁₂ Isomers | Isomer Type | Reference |

|---|---|---|---|---|

| 2-Phenanthrenyl | Vinylacetylene | ontosight.aiPhenacene (Chrysene), ontosight.aiHelicene (Benzo[c]phenanthrene) | Phenacene, Helicene | escholarship.org |

This vinylacetylene-mediated mechanism provides an isomer-selective route to complex aromatic structures, challenging the conventional wisdom that such PAH growth only occurs at extremely high temperatures. escholarship.orgresearchgate.net The formation of these larger systems is crucial for understanding the molecular growth of carbon-based materials and the potential origins of complex organic molecules in interstellar environments. researchgate.net

Benzyne (B1209423) Intermediate Pathways in Cycloaddition Reactions

Bromophenanthrenes are valuable precursors for generating highly reactive aryne intermediates, specifically phenanthryne. core.ac.uk Arynes like phenanthryne are fleeting species that must be generated in-situ but are powerful synthons in cycloaddition reactions for building complex polycyclic structures. nih.govresearchgate.net The generation typically involves the elimination of leaving groups from adjacent positions on the aromatic ring. core.ac.uk For instance, 9-bromophenanthrene can be converted to a phenanthryne intermediate, which then participates in cycloaddition reactions. core.ac.ukresearchgate.net

The general pathway involves treating a bromoarene with a strong base or through other methods like metal-halogen exchange. nih.govuncw.edu The resulting aryne is a highly strained and electron-deficient species that readily reacts with dienes or other trapping agents in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. researchgate.netresearchgate.net

These cycloaddition reactions are a cornerstone for the synthesis of large PAHs, including those considered nano-sized graphene substructures. researchgate.net For example, phenanthryne intermediates can be trapped with dienes like furan, which, after a subsequent deoxygenation step, leads to the formation of larger, fused aromatic systems. researchgate.net This strategy offers a convergent approach to complex molecular architectures that are of significant interest in materials science. researchgate.net

Electrophilic Aromatic Substitution and Nucleophilic Pathways

Influence of Bromine Substituent on Electrophilic Reactivity

The bromine atom on the phenanthrene ring significantly influences its reactivity towards electrophiles. In electrophilic aromatic substitution (EAS) reactions, the benzene (B151609) ring acts as a nucleophile, donating its π-electrons to a strong electrophile. csbsju.edulibretexts.org The reaction proceeds through a cationic intermediate known as an arenium ion or sigma complex, whose stability is critical to the reaction rate. openstax.org

A bromine substituent exerts two opposing electronic effects:

Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density from the aromatic ring through the sigma bond, deactivating the ring towards electrophilic attack compared to unsubstituted benzene. cymitquimica.com

Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the π-system of the ring, donating electron density. This effect preferentially stabilizes the arenium ion intermediate when the attack occurs at the ortho or para positions relative to the bromine.

Cycloaddition Reactions (e.g., Diels-Alder) with Brominated Phenanthrenes

Brominated phenanthrenes can participate in cycloaddition reactions, although their reactivity depends on the nature of the reaction. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. mdpi.com While phenanthrene itself can act as a diene across its 9,10-positions, this reaction disrupts the aromaticity of one of the rings. iptsalipur.org

In the context of brominated PAHs, theoretical studies suggest that the closed-shell Diels-Alder pathway may be inhibited due to significant enthalpic barriers. nih.gov However, cycloaddition reactions involving aryne intermediates derived from bromophenanthrenes are a highly effective strategy. As discussed in section 3.2.3, a bromophenanthrene can be converted to a phenanthryne, which then acts as a potent dienophile (or "alkynophile") in [4+2] cycloadditions with dienes like furans or cyclopentadiene (B3395910) derivatives. researchgate.netuncw.edu This two-step sequence, involving aryne generation followed by cycloaddition, is a versatile method for annulating new rings onto the phenanthrene framework. researchgate.net

Nucleophilic Substitution Reactions in Bromophenanthrene-9,10-diones

The introduction of two ketone functionalities to form a phenanthrene-9,10-dione (or phenanthrenequinone) structure dramatically alters the molecule's electronic properties and reactivity. The electron-withdrawing nature of the quinone group, combined with the bromine substituent, makes the aromatic ring susceptible to nucleophilic substitution reactions. ontosight.aicymitquimica.com

For example, 3-bromophenanthrene-9,10-dione (B181802) is a known substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.org In this reaction, the bromine atom is substituted by another group (e.g., a thiophenyl group from thiophene (B33073) boronic acid) in a process mediated by a palladium catalyst. rsc.org This demonstrates a classic nucleophilic substitution pathway at an sp²-hybridized carbon, facilitated by the electron-deficient nature of the bromophenanthrenequinone ring and the catalytic cycle of the transition metal. Such reactions are synthetically valuable for modifying the phenanthrene core and introducing new functional groups. rsc.org

Redox Chemistry of Brominated Phenanthrenequinones

Phenanthrenequinones are redox-active molecules capable of undergoing reversible reduction and oxidation reactions. The quinone moiety is the primary center for this activity, typically involving a two-electron, two-proton process to form the corresponding hydroquinone. google.com This reversible redox behavior is a hallmark of quinone compounds. google.com

The presence of a bromine atom on the phenanthrenequinone (B147406) ring influences its redox potential. The electron-withdrawing nature of bromine enhances the electrophilic character of the quinone, which can affect the ease of reduction. cymitquimica.com Studies on substituted phenanthrenequinones show that their redox properties can be tuned by the substituents on the aromatic ring. This redox activity is central to their potential applications in materials science, such as serving as electrode-active materials in electrical storage devices where the reversible two-electron reaction can provide high energy density. google.com The bromine atom can also serve as a synthetic handle to further modify the molecule, which in turn can fine-tune its photophysical and redox properties for applications in organic electronics or as photosensitizers. cymitquimica.comrsc.org

Spectroscopic and Advanced Characterization Techniques in 2 Bromophenanthrene Research

Structural Elucidation via X-ray Diffraction and Nuclear Magnetic Resonance Spectroscopy

Determining the precise three-dimensional arrangement of atoms and the connectivity within a molecule is fundamental to understanding its chemical and physical properties. For 2-bromophenanthrene and its derivatives, single crystal X-ray diffraction and advanced nuclear magnetic resonance (NMR) spectroscopy are the primary tools for unambiguous structural characterization.

Single Crystal X-ray Diffraction Analysis of Bromophenanthrene Derivatives

In the study of bromophenanthrene derivatives, SC-XRD has been instrumental. For instance, the crystal structure of 3,9-dibromophenanthrene (B3054704) was established using this technique, providing detailed geometric parameters. acgpubs.org The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. acgpubs.org This analysis allows for the construction of an electron density map, from which the positions of individual atoms can be determined with high resolution, often better than 1 Angstrom. unimi.it

The derivatization of complex molecules that are difficult to crystallize is a common strategy to obtain suitable crystals for SC-XRD analysis. encyclopedia.pub While direct SC-XRD data for this compound itself is not extensively detailed in readily available literature, the structural analysis of its derivatives provides invaluable insight into the effects of substitution on the phenanthrene (B1679779) core. For example, the structures of various palladium(II) cyclometallated compounds with 2-arylpyridine derivatives have been extensively studied using SC-XRD, revealing the coordination environment of the metal center. mdpi.com

Table 1: Crystallographic Data for a Representative Bromophenanthrene Derivative (3,9-dibromophenanthrene) acgpubs.org

| Parameter | Value |

| Empirical Formula | C₁₄H₈Br₂ |

| Formula Weight | 336.03 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.784(3) |

| b (Å) | 4.0233(8) |

| c (Å) | 20.323(4) |

| β (°) | 108.99(3) |

| Volume (ų) | 1065.3(4) |

| Z | 4 |

| Temperature (K) | 296(2) |

| Radiation (λ, Å) | MoKα (0.71073) |

Advanced NMR Techniques (e.g., 1H NMR, 13C NMR, 2D-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. nih.govemerypharma.com For complex aromatic systems like phenanthrene derivatives, one-dimensional (1D) NMR techniques such as ¹H NMR and ¹³C NMR provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively. emerypharma.commdpi.com However, the structural complexity and potential for isomeric mixtures often necessitate the use of advanced two-dimensional (2D) NMR techniques for unambiguous assignment. acgpubs.orgresearchgate.net

Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for establishing connectivity between atoms. acgpubs.orgipb.pt

¹H-¹H COSY reveals proton-proton coupling, helping to identify adjacent protons in the aromatic rings. emerypharma.com

HSQC correlates directly bonded proton and carbon atoms. ipb.pt

HMBC establishes long-range correlations (typically over two or three bonds) between protons and carbons, which is particularly useful for identifying the positions of substituents on the phenanthrene skeleton. acgpubs.orgipb.pt

NOESY provides information about the spatial proximity of protons, which can be critical in determining the conformation of the molecule. acgpubs.org

In the context of bromophenanthrene research, a mixture of bromophenanthrenes that could not be separated chromatographically was successfully characterized by converting the mixture into their methoxy (B1213986) derivatives. acgpubs.org Subsequent analysis using a combination of 2D NMR techniques, particularly HMBC and NOESY, allowed for the definitive determination of the substituent positions. acgpubs.org For example, ¹H NMR data for a derivative, 2-(4-(diphenylamino)phenyl)phenanthrene-9,10-dione, shows distinct chemical shifts for the protons on the phenanthrene core.

Table 2: Representative ¹H NMR Chemical Shifts for a 2-Substituted Phenanthrene Derivative

| Proton | Chemical Shift (δ, ppm) |

| H-1 | 9.36 (m) |

| H-3 | 8.77 (d, J = 0.6 Hz) |

| H-4 | 7.83 (dd, J = 8.5, 0.7 Hz) |

| H-5 | 7.63 (ddd, J = 8.1, 7.1, 1.1 Hz) |

| H-6 | 7.43 (ddd, J = 8.5, 7.1, 1.6 Hz) |

| H-7 | 7.74-7.80 (m) |

| H-8 | 9.25 (dd, J = 8.1, 1.2 Hz) |

| H-10 | 8.76 (d, J = 0.6 Hz) |

| Note: Data for 2-(4-(diphenylamino)phenyl)dibenzo[a,c]phenazine-11,12-dicarbonitrile, derived from This compound-9,10-dione (B1315280). |

Electronic Structure and Optical Property Characterization

Understanding the electronic transitions and excited state behavior of this compound and its derivatives is crucial for their application in areas like organic electronics and photochemistry. UV-visible absorption and fluorescence spectroscopy are the primary techniques used for this purpose.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. ubbcluj.roshu.ac.uk The absorption of a photon promotes an electron from a lower energy molecular orbital, typically the highest occupied molecular orbital (HOMO), to a higher energy orbital, usually the lowest unoccupied molecular orbital (LUMO). libretexts.orgmsu.edu

For aromatic molecules like this compound, the absorption spectra are characterized by bands arising from π-π* and n-π* electronic transitions. shu.ac.ukacademie-sciences.fr The position and intensity of these absorption bands provide information about the energy gap between the electronic states. academie-sciences.fr In a study of cyanophenanthrene derivatives, the UV-vis spectra showed strong absorptions in the 250–450 nm range, which were attributed to these transitions. academie-sciences.fr The conjugation within the phenanthrene system leads to these characteristic absorptions. msu.edu

The absorption spectra of phenanthrene derivatives can be influenced by the nature and position of substituents. For instance, in a series of dibenzo[a,c]phenazine-based emitters derived from bromophenanthrenes, the steady-state absorption spectra were measured in different solvents to understand their electronic properties. rsc.org

Table 3: UV-Visible Absorption Data for a Phenanthrene Derivative academie-sciences.fr

| Compound | Solvent | λ_max (nm) |

| 3-Bromophenanthrene-9-carbonitrile | Chloroform | 250-450 |

| Note: The source provides a range for a series of cyanophenanthrenes, indicating the region of strong absorption. |

Fluorescence Spectroscopy for Emissive Properties

Fluorescence spectroscopy is a powerful technique for studying the emissive properties of molecules. After a molecule is excited to a higher electronic state by absorbing light, it can return to the ground state by emitting a photon. This emitted light is known as fluorescence.

The fluorescence properties of phenanthrene derivatives are highly dependent on their structure. researchgate.net Factors such as the rigidity of the molecule and the presence of heavy atoms can significantly influence the fluorescence quantum yield (the efficiency of the fluorescence process) and the fluorescence lifetime. researchgate.net For example, 9,10-phenanthrenecarboximides are known to be highly fluorescent, with quantum yields ranging from 0.58 to 0.95. oup.com

In a study of diarylethenes with phenanthryl moieties, the derivatives exhibited intense blue fluorescence with high quantum yields (0.74 to 0.87). oup.com The fluorescence emission spectra can also be sensitive to the solvent polarity, a phenomenon known as solvatochromism. oup.com Research on dibenzo[a,c]phenazine-based emitters, synthesized from bromophenanthrene-9,10-diones, revealed strongly contrasting emissive properties among different isomers. rsc.org For instance, the 2-TPA-DBPzCN isomer showed a photoluminescence quantum yield of 24% in a Zeonex host. rsc.org

Table 4: Photophysical Data for a Derivative of this compound rsc.org

| Compound | Host | λ_em (nm) | Φ_PL (%) |

| 2-TPA-DBPzCN | Zeonex | ~600 | 24 |

| Note: Data for an emitter derived from this compound-9,10-dione. |

Time-Resolved Spectroscopic Studies of Excited States

Time-resolved spectroscopy allows for the investigation of the dynamics of excited states on very short timescales, from picoseconds to milliseconds. frontiersin.orgresearchgate.net These techniques are crucial for understanding the various decay pathways available to an excited molecule, including fluorescence, intersystem crossing to a triplet state, and non-radiative decay. ru.nl

Transient absorption (TA) spectroscopy is a key time-resolved technique. In a TA experiment, a pump pulse excites the sample, and a subsequent probe pulse measures the absorption of the transient species (e.g., excited singlet or triplet states) as a function of time. ru.nlnih.gov This provides information about the lifetimes of these states and the kinetics of their interconversion. researchgate.net

For example, time-resolved emission spectroscopy was used to study the emissive properties and triplet harvesting capabilities of dibenzo[a,c]phenazine-based emitters derived from bromophenanthrenes. rsc.org These studies revealed very small singlet-triplet energy gaps for some isomers, which is relevant for thermally activated delayed fluorescence (TADF). rsc.org The reverse intersystem crossing (rISC) rate for the 2-TPA-DBPzCN isomer was determined to be 0.6 x 10⁵ s⁻¹. rsc.org Studies on other aromatic systems, such as 2-bromonaphthalene (B93597) and 9-bromophenanthrene (B47481), have also employed two-laser, two-color photochemistry to investigate the reactivity of upper triplet states. acs.org Femtosecond and nanosecond transient absorption spectroscopy, combined with quantum chemical calculations, have been used to detail the excited-state dynamics of phenanthraquinone systems. ru.nlrsc.org

Table 5: Excited State Kinetic Data for a Derivative of this compound rsc.org

| Compound | Parameter | Value |

| 2-TPA-DBPzCN | rISC rate (k_rISC) | 0.6 x 10⁵ s⁻¹ |

| Note: Data for an emitter derived from this compound-9,10-dione. |

Vibrational Spectroscopy and Thermal Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the molecular structure of this compound. japer.in This method measures the absorption of infrared radiation by the sample, which causes the chemical bonds to vibrate at specific frequencies. portableas.com The resulting spectrum provides a unique molecular fingerprint.

In the analysis of bromophenanthrene derivatives, FTIR is used to confirm the presence of key structural features. For instance, the spectra of these compounds are expected to show characteristic bands corresponding to aromatic C-H stretching, C=C stretching within the phenanthrene rings, and the C-Br stretching vibration. The positions of these bands can be influenced by the substitution pattern on the phenanthrene core.

While specific FTIR data for this compound is not extensively detailed in the provided results, the analysis of related compounds like 3,9-dibromophenanthrene and poly(9-bromophenanthrene) offers valuable insights. acgpubs.orgresearchgate.net For these molecules, researchers compare experimentally obtained spectra with theoretical calculations (often using Density Functional Theory, DFT) to assign the observed vibrational modes. acgpubs.org This comparative approach helps to accurately identify the various stretching and bending vibrations. For example, in studies of similar aromatic compounds, aromatic C-C stretching modes are typically observed. acgpubs.org

Attenuated Total Reflectance (ATR)-FTIR is a common sampling technique used for obtaining high-quality spectra of solid samples with minimal preparation. japer.inspecac.com

Table 1: Expected FTIR Spectral Regions for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Significance |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Confirms the presence of the aromatic rings. |

| Aromatic C=C Stretch | 1650-1450 | Characteristic of the phenanthrene backbone. |

| C-Br Stretch | 700-500 | Indicates the presence of the bromine substituent. |

| C-H Bending (Out-of-plane) | 900-675 | Provides information on the substitution pattern. |

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability of this compound. celignis.com TGA measures the change in mass of a sample as it is heated at a constant rate. tainstruments.commatestlabs.com This analysis helps determine the temperature at which the compound begins to decompose. The resulting data is typically plotted as a TGA curve, showing the percentage of weight loss versus temperature. celignis.com

Differential Thermogravimetry (DTG) is the first derivative of the TGA curve, plotting the rate of mass loss against temperature. The DTG curve shows peaks at temperatures where the rate of mass loss is at a maximum, providing a clearer indication of the decomposition stages.

Studies on related polycyclic aromatic compounds and their derivatives demonstrate the utility of TGA in assessing thermal properties. For instance, research on poly(9-bromophenanthrene) films showed they possess good thermal stability, as determined by TGA and DTG analyses. researchgate.net Similarly, the thermal stability of other related materials is often a key parameter investigated, with TGA being the primary method of evaluation. researchgate.netresearchgate.net The decomposition of such compounds typically occurs at elevated temperatures, indicating a stable molecular structure. mdpi.com

Table 2: Interpreting TGA and DTG Data for this compound

| Parameter | Description | Significance for this compound |

|---|---|---|

| Onset Decomposition Temperature (Tonset) | The temperature at which significant weight loss begins. | Indicates the start of thermal degradation and the upper limit of thermal stability. |

| Peak Decomposition Temperature (Tpeak) | The temperature at which the rate of weight loss is maximal (from the DTG curve). | Represents the point of most rapid decomposition. |

| Residual Mass | The percentage of the initial mass remaining at the end of the analysis. | Provides information about the final decomposition products (e.g., char). |

Fourier Transform Infrared (FTIR) Spectroscopy

Chromatographic Methods for Purification and Analysis

Chromatography is an essential technique for the separation, purification, and analysis of this compound from reaction mixtures and for verifying its purity. bioanalysis-zone.com These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column chromatography using silica (B1680970) gel is a standard method for the purification of bromophenanthrene derivatives. chemicalbook.com In a typical procedure, a crude reaction mixture is loaded onto a column packed with silica gel. A solvent or a mixture of solvents (the eluent or mobile phase) is then passed through the column. chemicalbook.comambeed.com Components of the mixture travel through the column at different rates depending on their affinity for the silica gel, allowing for their separation. For non-polar compounds like bromophenanthrenes, a non-polar eluent such as heptane (B126788) or hexane (B92381) is often used. acgpubs.orgambeed.com

Thin-layer chromatography (TLC) is frequently used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. acgpubs.org

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are more advanced chromatographic techniques used for both the analysis and purification of this compound. masterorganicchemistry.com GC is particularly suitable for analyzing volatile compounds and can be used to determine the purity of a sample, with results often reported as a percentage purity (e.g., ≥97.0% by GC). vwr.com HPLC is a versatile technique for separating non-volatile compounds and is widely used in preparative chromatography to isolate pure substances. masterorganicchemistry.comrotachrom.com

In some cases, bromophenanthrene mixtures that are difficult to separate directly can be converted into their methoxy derivatives, which are then separable by chromatography. acgpubs.org This highlights the adaptability of chromatographic methods to complex separation challenges.

Table 3: Chromatographic Techniques for this compound

| Technique | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| Column Chromatography | Silica Gel | Heptane, Hexane, Ethyl Acetate/Hexane mixtures acgpubs.orgacgpubs.org | Preparative purification |

| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane acgpubs.org | Reaction monitoring, solvent system selection |

| Gas Chromatography (GC) | Various | Inert gas (e.g., Helium, Nitrogen) | Purity analysis |

| High-Performance Liquid Chromatography (HPLC) | Various (e.g., C18) | Solvent gradients | Analytical and preparative separation |

Computational Chemistry and Theoretical Studies of 2 Bromophenanthrene

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. scispace.comwikipedia.org DFT calculations are employed to optimize molecular geometries and predict various electronic properties. For instance, the molecular geometries of phenanthrene (B1679779) derivatives have been optimized using DFT methods, such as B3LYP with a 6-311G(d,p) basis set, and the resulting geometric parameters have been compared with experimental data. acgpubs.org

Theoretical investigations of brominated phenanthrene derivatives often utilize DFT to understand their structural and electronic properties. acgpubs.org These calculations are crucial for correlating the molecular structure with observed chemical behavior and spectroscopic data. acgpubs.orgresearchgate.net The stability of molecules, arising from hyperconjugative interactions and charge delocalization, can be analyzed using methods like Natural Bond Orbital (NBO) analysis. researchgate.net

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. uni-muenchen.de It provides a map of the charge distribution around a molecule, indicating regions that are prone to electrophilic or nucleophilic attack. acgpubs.orgajchem-a.com The MEP is visualized by mapping the electrostatic potential onto the electron density surface. researchgate.net

Different colors on the MEP surface represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack. uni-muenchen.deresearchgate.net Green often denotes regions of neutral potential. researchgate.net For example, in studies of phenanthrene derivatives, MEP maps have been used to identify the nucleophilic and electrophilic regions of the molecules. acgpubs.org This analysis is crucial for predicting how the molecule will interact with other chemical species. uni-muenchen.deajchem-a.com

Fukui Function Analysis for Chemical Activity and Reactivity Sites

Fukui functions are essential descriptors in conceptual DFT for characterizing the local reactivity of a molecule. scm.commdpi.com They indicate which atoms in a molecule are more susceptible to electrophilic, nucleophilic, or radical attack. researchgate.netscholarsresearchlibrary.com The Fukui function, f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. researchgate.net

There are different forms of the Fukui function:

f+(r) for nucleophilic attack (electron acceptance).

f-(r) for electrophilic attack (electron donation).

f0(r) for radical attack. researchgate.net

By calculating the condensed Fukui functions for each atom in a molecule, one can quantify the reactivity of different sites. scm.com For instance, a higher value of f+ at a particular atomic site suggests it is a more likely target for a nucleophile. Conversely, a high f- value points to a site prone to electrophilic attack. This analysis has been applied to various organic molecules to understand their chemical behavior. acgpubs.orgresearchgate.net

Prediction of Conformational Preferences and Energetics

Computational methods are instrumental in predicting the conformational preferences and energetics of flexible molecules. beilstein-journals.org By performing a conformational search, researchers can identify the most stable conformers (isomers that can be interconverted by rotation about single bonds) and their relative energies. beilstein-journals.orgnih.gov

Molecular Dynamics and Simulation of Intermolecular Interactions

Molecular dynamics and related simulation techniques provide insights into the interactions between molecules, which govern the properties of materials in the condensed phase.

Hirshfeld Surface and 2D Fingerprint Analyses

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. researchgate.netscirp.org The Hirshfeld surface is constructed based on the electron distribution of a molecule in a crystal, partitioning the crystal space into regions where the electron density of a given molecule dominates. scirp.org

Key features that can be mapped onto the Hirshfeld surface include:

d_norm : A normalized contact distance that highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, white represents contacts around the van der Waals distance, and blue indicates longer contacts. ajol.info

d_e and d_i : The distances from the surface to the nearest nucleus external and internal to the surface, respectively.

Understanding Crystal Packing and Supramolecular Assemblies

The arrangement of molecules in a crystal, known as crystal packing, is determined by a complex interplay of intermolecular forces. Understanding these forces is crucial for crystal engineering, which aims to design and synthesize new materials with desired properties. nih.gov

Computational analyses, such as Hirshfeld surface analysis and energy calculations, are used to investigate the supramolecular assemblies within a crystal. mdpi.comrsc.org These studies can reveal the key interactions, such as hydrogen bonds and π-π stacking, that stabilize the crystal structure. mdpi.comrsc.org For instance, the analysis might show that the crystal packing is dominated by a network of hydrogen bonds or by the stacking of aromatic rings. rsc.org The energetics of these interactions can be calculated using DFT to assess their relative strengths. mdpi.com By understanding the factors that govern crystal packing, it is possible to predict and control the formation of different crystal structures, including polymorphs, which can have different physical properties. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions. numberanalytics.com Techniques such as Density Functional Theory (DFT) allow for the optimization of molecular geometries and the calculation of energies for reactants, intermediates, and products, providing a theoretical framework to understand and predict reaction outcomes. numberanalytics.com

Transition State Characterization and Reaction Pathway Analysis

The transition state, a high-energy, transient configuration along the reaction coordinate, is a critical point on the potential energy surface that dictates the kinetics of a chemical transformation. github.iofiveable.me Characterizing this state is fundamental to understanding reaction mechanisms. Computational methods, particularly DFT, are used to locate and analyze transition state structures. github.io This involves identifying a first-order saddle point on the potential energy surface, which has one negative eigenvalue in its Hessian matrix, corresponding to the reaction coordinate. github.io

For reactions involving phenanthrene derivatives, computational analysis helps in delineating the reaction pathway. For example, in the formation of helicenes from bromophenanthrene precursors, electronic structure calculations on the potential energy surface reveal the formation of van der Waals complexes and subsequent intermediates. nih.gov The analysis of the intrinsic reaction coordinate (IRC) connects the transition state to the reactants and products, confirming the proposed mechanistic pathway. smu.edu The reaction path can be divided into phases, including a preparation phase where reactants align and a transition state phase where bond formation and cleavage occur. smu.edu

In a study of the reaction of the 4-phenanthrenyl radical (derived from 4-bromophenanthrene) with vinylacetylene, computational modeling identified two distinct entrance channels leading to the formation of chemrxiv.org-helicene and 4-vinylpyrene. nih.gov This highlights the power of computational analysis in predicting regioselectivity based on the stability of transition states and intermediates. nih.gov

Potential Energy Surface (PES) Mapping for Complex Chemical Transformations

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its atomic coordinates. fiveable.melibretexts.org It provides a conceptual landscape for visualizing and understanding chemical reactions, showing stable molecules in energy valleys and transition states at saddle points or passes. fiveable.meyale.edu For complex reactions, mapping the PES is crucial for identifying all possible reaction pathways and intermediates. fiveable.me

Computational chemistry allows for the exploration of the PES for reactions involving molecules like 2-bromophenanthrene. uhmreactiondynamics.org By calculating the energy at various geometries, a map of the energy landscape is created. yale.edu This map can reveal, for instance, that gas-phase SN2 reactions often proceed through a double-well potential, involving the formation of ion-molecule complexes before and after the central transition state. researchgate.net

For example, in the gas-phase synthesis of chemrxiv.org-helicene from 4-bromophenanthrene, calculations on the C₁₈H₁₂ and C₁₈H₁₃ potential energy surfaces were essential to understand the reaction mechanism. nih.gov The calculations showed the formation of initial van der Waals complexes, followed by covalently bound intermediates leading to the final products. nih.gov This detailed mapping helps to rationalize the formation of specific isomers and provides a benchmark for understanding molecular growth processes in environments like combustion flames and circumstellar envelopes of carbon-rich stars. nih.gov

Catalyst-Substrate Interactions in Catalytic Cycles

Computational modeling is a key tool for understanding how catalysts influence chemical reactions by providing detailed insights into catalyst-substrate interactions. osti.govescholarship.org These interactions can be noncovalent, such as hydrogen bonding or electrostatic interactions, and play a crucial role in stabilizing the transition state and lowering the activation energy. nih.gov

Energy decomposition analysis (EDA) is a computational technique used to break down the total interaction energy between a catalyst and a substrate into physically meaningful components like electrostatic, exchange-repulsion, polarization, and charge-transfer energies. chemrxiv.org This allows researchers to understand the nature of the forces driving the catalytic process. chemrxiv.org For instance, in photocatalyzed reactions, computational models can predict which substrates will react based on their frontier orbital energy match with the catalyst. mit.edu

While direct computational studies on catalyst-substrate interactions specifically involving this compound are not prevalent in the provided search results, the principles can be broadly applied. For example, in a catalyzed Diels-Alder reaction, quantum mechanical calculations predicted that hydrogen bonds between the catalyst and the substrates could stabilize the transition state significantly. nih.gov Similarly, in organophotocatalysis, computational investigations have shown how non-covalent interactions, such as π-π stacking between a catalyst and a substrate, can influence the reaction mechanism. uni-regensburg.de These computational approaches are vital for the rational design of new and more efficient catalysts. mdpi.comnih.gov

Quantum Chemical Approaches to Photophysical Phenomena

Quantum chemistry provides a theoretical foundation for understanding the interaction of light with molecules, a field known as photophysics. nih.gov These methods are crucial for interpreting experimental spectroscopic data and for designing molecules with specific photophysical properties. informaticsjournals.co.inresearchgate.net

Time-Dependent Density Functional Theory (TDDFT) for Excited States and Singlet-Triplet Energy Gaps

Time-Dependent Density Functional Theory (TDDFT) is a widely used computational method for calculating the electronic excited states of molecules. faccts.deq-chem.com It is often favored due to its balance of computational cost and accuracy for many systems. chemrxiv.org TDDFT can predict various properties, including absorption and emission energies, and is particularly useful for understanding the nature of electronic transitions. q-chem.comchemrxiv.org

A key parameter in photophysics is the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). nih.gov This gap is critical in determining processes like intersystem crossing (ISC), which is essential for phenomena such as phosphorescence and the generation of singlet oxygen in photodynamic therapy. nih.gov A smaller ΔE_ST generally leads to more efficient ISC. nih.gov TDDFT calculations are commonly employed to predict ΔE_ST values. nih.govresearchgate.net For instance, in the design of photosensitizers, TDDFT has been used to show that modifying molecular structure can significantly reduce the ΔE_ST, thereby enhancing the potential for singlet oxygen generation. nih.gov

The accuracy of TDDFT can be influenced by the choice of the functional, especially for charge-transfer excited states, where conventional functionals may significantly underestimate excitation energies. chemrxiv.orgcore.ac.uk Therefore, careful selection and sometimes custom tuning of functionals are necessary for reliable predictions. core.ac.ukchemrxiv.org

| Molecule | S₁ Energy (eV) | T₁ Energy (eV) | ΔE_ST (eV) | Primary Transition |

|---|---|---|---|---|

| TPDC | 2.85 | 2.37 | 0.48 | HOMO -> LUMO |

| TPPDC | 2.78 | 2.43 | 0.35 | HOMO -> LUMO |

| PPDC | 2.71 | 2.44 | 0.27 | HOMO -> LUMO |

Orbital Interactions and Charge Transfer Characterization

The nature of an electronic transition is often described in terms of the molecular orbitals involved. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, and the energy gap between them (the HOMO-LUMO gap) provides a first approximation of the lowest excitation energy. acgpubs.org

In many molecules, electronic excitation involves the movement of electron density from one part of the molecule to another, a phenomenon known as charge transfer (CT). mdpi.com This is especially common in "push-pull" systems where an electron-donating group is connected to an electron-accepting group through a π-conjugated system. researchgate.net Computational methods can quantify the extent of charge transfer in an excited state. chemrxiv.org

Natural Bond Orbital (NBO) analysis and visualization of attachment/detachment densities are computational tools used to characterize orbital interactions and charge transfer. chemrxiv.orgacs.org For example, in a study of a fluorometric probe, DFT calculations showed that the HOMO was localized on the electron-donating 9-phenylphenanthrene (B188668) group, while the LUMO was on the electron-accepting 1,3-indanedione unit. rsc.org The addition of an anion disrupted this intramolecular charge transfer process, leading to a change in the molecule's fluorescence. rsc.org Understanding these orbital interactions is crucial for designing molecules for applications such as sensors and organic light-emitting diodes (OLEDs). chemrxiv.orgrsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |